1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride
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Overview
Description
1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride involves several steps:
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cyclopropane Ring Opening: The highly strained cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly useful in the development of enzyme inhibitors and therapeutic agents.
Comparison with Similar Compounds
1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the oxan moiety, making it less versatile in certain reactions.
Phenylsulfonyl chloride: Contains a phenyl group instead of the cyclopropane ring, leading to different reactivity and applications.
Methanesulfonyl chloride: A simpler compound with a single carbon atom, used primarily in basic sulfonation reactions.
The unique combination of the cyclopropane ring, oxan moiety, and sulfonyl chloride group in this compound provides it with distinct reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H19ClO3S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
1-[[(2R,6S)-2,6-dimethyloxan-4-yl]methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-8-5-10(6-9(2)15-8)7-11(3-4-11)16(12,13)14/h8-10H,3-7H2,1-2H3/t8-,9+,10? |
InChI Key |
KZSWBDBUCYPJPR-ULKQDVFKSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CC2(CC2)S(=O)(=O)Cl |
Canonical SMILES |
CC1CC(CC(O1)C)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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